molecular formula C16H23NO2S2 B2655480 (1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1795298-52-0

(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No. B2655480
CAS RN: 1795298-52-0
M. Wt: 325.49
InChI Key: XGDNECLIMRDIDG-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the class of azabicyclooctanes. It is commonly referred to as EEDQ, which stands for ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride. This compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Novel Nanosized N-Sulfonated Brönsted Acidic Catalysts

Research by Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst, useful for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields in short reaction times and could be reused multiple times without losing its catalytic activity, indicating potential applications for similar complex molecules in facilitating efficient chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Atom-Transfer Radical Cyclizations

Flynn, Zabrowski, and Nosal (1992) utilized methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to the formation of substituted 3-azabicyclo-[3.3.0]octanes. This method showcases the potential for employing atom-transfer radical cyclizations to synthesize bicyclic structures, possibly including variations on the compound , emphasizing the versatility of such approaches in organic synthesis (Flynn, Zabrowski, & Nosal, 1992).

properties

IUPAC Name

8-(4-ethylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S2/c1-3-12-4-8-16(9-5-12)21(18,19)17-13-6-7-14(17)11-15(10-13)20-2/h4-5,8-9,13-15H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDNECLIMRDIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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